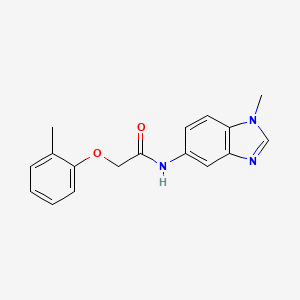
N-cyclopropyl-1'-(2-fluoro-5-methylbenzyl)-1,4'-bipiperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-1'-(2-fluoro-5-methylbenzyl)-1,4'-bipiperidine-3-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. It is a promising compound for the treatment of various neurological and psychiatric disorders, such as epilepsy, addiction, and anxiety.
Mecanismo De Acción
N-cyclopropyl-1'-(2-fluoro-5-methylbenzyl)-1,4'-bipiperidine-3-carboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can help reduce seizures and anxiety.
Biochemical and physiological effects:
This compound has been shown to increase levels of GABA in the brain, which can help reduce seizures and anxiety. It has also been shown to reduce the rewarding effects of cocaine and prevent relapse. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-cyclopropyl-1'-(2-fluoro-5-methylbenzyl)-1,4'-bipiperidine-3-carboxamide in lab experiments is its potency and selectivity for GABA aminotransferase. This allows for more precise and targeted studies of the enzyme and its effects on the brain. However, one limitation is that this compound is a relatively new compound, and more research is needed to fully understand its effects and potential side effects.
Direcciones Futuras
There are several future directions for research on N-cyclopropyl-1'-(2-fluoro-5-methylbenzyl)-1,4'-bipiperidine-3-carboxamide. One area of interest is its potential as a treatment for cocaine addiction, as it has shown promising results in preclinical studies. Another area of interest is its potential as a treatment for epilepsy, as it can increase levels of GABA in the brain. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential side effects and limitations.
Métodos De Síntesis
N-cyclopropyl-1'-(2-fluoro-5-methylbenzyl)-1,4'-bipiperidine-3-carboxamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the coupling of a cyclopropylamine with a 2-fluoro-5-methylbenzyl bromide, followed by a reductive amination step to form the bipiperidine ring system. The carboxamide group is then introduced through a coupling reaction with an appropriate carboxylic acid derivative.
Aplicaciones Científicas De Investigación
N-cyclopropyl-1'-(2-fluoro-5-methylbenzyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to increase levels of GABA in the brain, which can help reduce seizures and anxiety. This compound has also been investigated as a potential treatment for cocaine addiction, as it can reduce the rewarding effects of cocaine and prevent relapse.
Propiedades
IUPAC Name |
N-cyclopropyl-1-[1-[(2-fluoro-5-methylphenyl)methyl]piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32FN3O/c1-16-4-7-21(23)18(13-16)14-25-11-8-20(9-12-25)26-10-2-3-17(15-26)22(27)24-19-5-6-19/h4,7,13,17,19-20H,2-3,5-6,8-12,14-15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXSWCRXEQTLIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)CN2CCC(CC2)N3CCCC(C3)C(=O)NC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5420860.png)

![N-(4-bromophenyl)-4-[6-(dimethylamino)-2-methyl-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5420871.png)
![5-{3-ethoxy-4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5420876.png)
![2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-(2-chlorophenyl)acetamide](/img/structure/B5420880.png)
![ethyl 3-methyl-5-[(3-phenylpropanoyl)amino]-4-isothiazolecarboxylate](/img/structure/B5420885.png)
![3-[(2-ethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)amino]-2-(3-thienylmethyl)-1-propanol dihydrochloride](/img/structure/B5420893.png)
![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)acrylonitrile](/img/structure/B5420897.png)
![8-(4-pyridin-2-ylbenzyl)-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5420899.png)
![methyl (4-{[3-(2-cyclohexylethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)acetate](/img/structure/B5420904.png)
![5-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-4-phenyl-2-pyrimidinamine](/img/structure/B5420914.png)
![N-[2-(ethylthio)ethyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5420924.png)
![3-{5-[(3-chloro-2-methylphenoxy)methyl]-2-furyl}-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-2-propen-1-one](/img/structure/B5420929.png)

